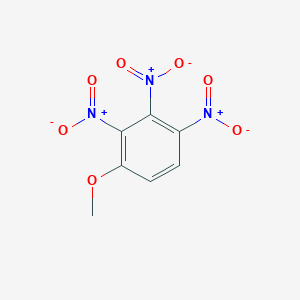

1-Methoxy-2,3,4-trinitrobenzene

Description

Positioning within the Landscape of Polysubstituted Nitroaromatic Chemistry

1-Methoxy-2,3,4-trinitrobenzene is a polysubstituted nitroaromatic compound, a class of molecules that form a cornerstone of industrial and materials chemistry. nih.govnih.gov These compounds are characterized by a benzene (B151609) ring functionalized with multiple nitro (–NO₂) groups and, in this specific case, a methoxy (B1213986) (–OCH₃) group. The extensive use of nitroaromatics in the synthesis of dyes, polymers, pesticides, and explosives has led to significant research into their properties and synthesis. nih.govnih.govresearchgate.net

The chemical behavior of this compound is dictated by the interplay between its substituent groups. The three nitro groups are powerful electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring. This electron deficiency makes the compound susceptible to nucleophilic aromatic substitution, a key reaction for this class of molecules. mdpi.com Conversely, the methoxy group is an activating group, donating electron density to the ring, although its influence is likely overshadowed by the cumulative effect of the three nitro groups. The positioning of the substituents is critical; the presence of three adjacent (vicinal) nitro groups, with one positioned ortho to the methoxy group, creates significant steric hindrance. This crowding can force the nitro groups to twist out of the plane of the benzene ring, which in turn affects the molecule's stability, crystal packing, and energetic properties.

Within the broader family of trinitromethoxybenzenes, this isomer is one of several possibilities, including the more commonly studied 2,4,6-trinitroanisole (2-methoxy-1,3,5-trinitrobenzene). nih.gov The specific 2,3,4-substitution pattern places it in a unique position for studying the effects of severe steric congestion on the chemical and physical properties of nitroaromatics.

Evolution of Research Paradigms and Challenges in Trinitromethoxybenzene Studies

Research into nitroaromatic compounds has evolved from foundational synthesis and characterization to sophisticated investigations into their potential as high-energy materials, precursors for thermally stable polymers, and subjects for advanced computational studies. rsc.orgresearchgate.net Initially, the focus was on nitration reactions to produce these compounds, often using mixtures of nitric and sulfuric acid. nih.govjove.com However, the synthesis of specific, highly substituted isomers like this compound presents significant challenges.

A primary challenge is achieving regioselectivity during synthesis. The nitration of anisole (B1667542) (methoxybenzene) typically yields a mixture of ortho- and para-substituted products, with dinitration favoring the 2,4-dinitro isomer. chemicalbook.comnist.gov Introducing a third nitro group, especially at the 3-position adjacent to two other bulky groups, is synthetically difficult due to both electronic and steric factors. The methoxy group directs incoming electrophiles to the ortho and para positions, making the meta position (relative to the methoxy group) less reactive. Furthermore, the presence of already substituted nitro groups sterically hinders the approach of the nitronium ion to the remaining positions. numberanalytics.com Overcoming these hurdles often requires harsh reaction conditions or multi-step synthetic routes, which can lead to low yields and the formation of numerous byproducts. prepchem.com

Another significant challenge lies in the characterization and handling of these materials. Polysubstituted nitroaromatics are often energetic compounds, with some being highly explosive. nih.govwikipedia.org This necessitates specialized handling procedures and analytical techniques. The inherent instability and potential for detonation under heat or shock complicate experimental studies and limit their widespread application. nih.gov

Scope and Significance of Contemporary Academic Investigations

Modern research on polysubstituted nitroaromatics like this compound is largely driven by the field of energetic materials. rsc.orgrsc.org Academic investigations focus on designing novel high-energy density materials (HEDMs) that offer a superior balance of performance and safety compared to traditional explosives like 2,4,6-trinitrotoluene (B92697) (TNT). rsc.org The significance of studying a molecule like this compound lies in its potential to provide fundamental insights into structure-property relationships.

Key areas of contemporary investigation include:

Energetic Performance and Stability: Researchers use computational chemistry to predict properties such as heat of formation, density, detonation velocity, and pressure. researchgate.net These theoretical studies help to screen potential candidates before attempting challenging and potentially hazardous syntheses. The goal is to create materials that are powerful yet insensitive to accidental detonation. researchgate.net

Crystal Engineering: The arrangement of molecules in a crystal lattice significantly impacts the stability and sensitivity of an energetic material. Research focuses on understanding and controlling intermolecular interactions, such as hydrogen bonds and π-π stacking, to design more robust materials. rsc.org

Synthesis of Insensitive Munitions: There is a strong emphasis on developing explosives that are less sensitive to shock, friction, and heat. The unique steric strain in this compound could potentially influence its sensitivity, making it an interesting candidate for such studies. researchgate.netchemicalbook.com

Precursors for Advanced Materials: The high nitrogen content and functional group arrangement make such compounds potential precursors for the synthesis of thermostable polymers and other novel materials. frontiersin.org

Overview of Principal Research Methodologies Applied

The study of this compound and related compounds employs a range of advanced analytical and computational techniques.

Synthesis and Purification: The synthesis of highly nitrated aromatics typically involves electrophilic nitration using strong acid mixtures. nih.gov Purification is often challenging and relies on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to separate the desired isomer from a complex mixture of byproducts. mtc-usa.com

Spectroscopic and Spectrometric Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring. nih.gov

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the separation and identification of volatile nitroaromatic compounds and their isomers. nih.gov It provides information on molecular weight and fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups, particularly the symmetric and asymmetric stretching vibrations of the nitro groups. nih.gov

Chromatographic Methods: HPLC is the preferred method for the analysis of explosive compounds, as established by regulatory bodies like the EPA. mtc-usa.com It allows for the separation and quantification of different nitroaromatics in a sample. Gas chromatography (GC) with electron-capture detection (ECD) is another sensitive method for detecting nitroaromatic explosives. nih.gov

Data Tables

Table 1: Comparison of Physicochemical Properties of Related Nitroanisole Isomers

| Property | 1-Methoxy-4-nitrobenzene industrialchemicals.gov.au | 1-Methoxy-2,4-dinitrobenzene chemicalbook.com | 2,4,6-Trinitroanisole nih.gov | This compound (Estimated) |

| Molecular Formula | C₇H₇NO₃ | C₇H₆N₂O₅ | C₇H₅N₃O₇ | C₇H₅N₃O₇ |

| Molecular Weight ( g/mol ) | 153.14 | 198.13 | 243.13 | 243.13 |

| Appearance | Yellowish solid | Yellow crystals | Pale yellow leaflets | Likely a pale yellow solid |

| Melting Point (°C) | 52 | 94-96 | 67-68 | Expected to be higher than related dinitro-isomer due to increased polarity and molecular weight. |

| Water Solubility | 468 mg/L at 20°C | 155 mg/L at 15°C | Insoluble | Expected to be very low. |

| Density (g/cm³) | 1.23 at 25°C | 1.34 at 25°C | ~1.6 (calculated) | Expected to be >1.6 due to the additional nitro group. |

Table 2: Principal Research Methodologies for Nitroaromatic Compounds

| Methodology | Application in Nitroaromatic Research | Key Information Obtained |

| High-Performance Liquid Chromatography (HPLC) mtc-usa.com | Separation and quantification of explosive mixtures and reaction products. | Purity, concentration, and identification of isomers. |

| Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov | Identification and structural analysis of volatile nitroaromatics. | Molecular weight, fragmentation patterns, isomer differentiation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov | Elucidation of molecular structure. | Confirmation of substituent positions on the aromatic ring. |

| Density Functional Theory (DFT) researchgate.net | Prediction of molecular properties and energetic performance. | Heats of formation, bond dissociation energies, molecular geometry, stability. |

| X-ray Crystallography | Determination of solid-state structure. | Crystal packing, bond lengths, bond angles, intermolecular interactions. |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,3,4-trinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAUKBZXCKSYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elaborate Synthetic Methodologies and Precursor Chemistry of 1 Methoxy 2,3,4 Trinitrobenzene

Direct Nitration Strategies and Regioselectivity Challenges

Direct nitration of methoxybenzene (anisole) and its derivatives is the most straightforward conceptual approach to 1-methoxy-2,3,4-trinitrobenzene. However, controlling the regioselectivity to obtain the 2,3,4-trinitro isomer is a significant challenge.

The synthesis of this compound via stepwise nitration of methoxybenzene (anisole) is a challenging process due to the directing effects of the substituents. The methoxy (B1213986) group is strongly activating and directs incoming electrophiles to the ortho and para positions. chemicalbook.comgoogle.comnih.gov Conversely, the nitro group is strongly deactivating and a meta-director. nih.govrsc.orgresearchgate.net

The initial nitration of anisole (B1667542) with a mixture of concentrated nitric and sulfuric acids predominantly yields a mixture of 2-nitroanisole (B33030) and 4-nitroanisole. nih.gov Further nitration of this mixture leads to the formation of dinitroanisoles, primarily 2,4-dinitroanisole (B92663). dtic.milwikipedia.org Achieving the desired this compound isomer requires forcing a nitro group into the 3-position, which is sterically hindered and electronically disfavored by the existing ortho and para nitro groups.

Historical research by Meldola and Eyre in 1902 detailed the challenges in preparing 2,3,4-trinitroanisole. rsc.org Their work, along with later studies, highlights the difficulty in overcoming the established directing effects to achieve this specific substitution pattern. The synthesis often results in a mixture of isomers, from which the desired product must be separated.

| Nitration Step | Typical Reagents | Major Products | Reference(s) |

| Anisole to Mono-nitroanisole | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitroanisole, 4-Nitroanisole | nih.gov |

| Mono-nitroanisole to Di-nitroanisole | Conc. HNO₃, Conc. H₂SO₄ | 2,4-Dinitroanisole | dtic.milwikipedia.org |

| Dinitroanisole to Trinitroanisole | Fuming HNO₃, Oleum | 2,4,6-Trinitroanisole (major), other isomers | nih.govwikipedia.org |

This table illustrates the typical progression of anisole nitration, leading predominantly to the 2,4,6-trinitro isomer under forcing conditions.

To overcome the deactivation of the ring by existing nitro groups, highly concentrated and reactive nitrating agents are necessary for the introduction of multiple nitro groups. Standard mixed acid (concentrated nitric acid and sulfuric acid) is effective for the initial nitration steps. justia.com However, to introduce the third nitro group, especially at a sterically and electronically disfavored position, more potent systems are required.

Fuming nitric acid, which has a higher concentration of the active nitrating species, the nitronium ion (NO₂⁺), is often used. wikipedia.org Oleum (fuming sulfuric acid), a solution of sulfur trioxide in sulfuric acid, can be employed to further increase the acidity and reactivity of the nitrating mixture. scielo.br These aggressive conditions are often necessary to force the nitration of highly deactivated di- and trinitro-aromatic compounds. scielo.br Alternative nitrating systems, such as solutions of potassium nitrate (B79036) in sulfuric acid, have also been utilized for the nitration of activated systems like phloroglucinol (B13840) to its trinitro derivative. osti.gov

| Nitrating System | Composition | Application | Reference(s) |

| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | Mono- and di-nitration of aromatic rings | justia.com |

| Fuming Nitric Acid | HNO₃ with dissolved NO₂ | Exhaustive nitration of deactivated rings | wikipedia.org |

| Oleum | H₂SO₄ + SO₃ | Highly forcing nitration conditions | scielo.br |

| Nitrate Salt in Sulfuric Acid | e.g., KNO₃ in H₂SO₄ | Nitration of highly activated rings | osti.gov |

This table summarizes various nitrating media used in the synthesis of polynitro-aromatic compounds.

The regiochemical outcome of the nitration of methoxybenzene is dictated by the interplay of the activating methoxy group and the deactivating nitro groups.

The methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the aromatic ring through resonance. nih.gov This effect is most pronounced at the ortho and para positions, making them the primary sites for electrophilic attack. chemicalbook.comgoogle.com

The nitro group (-NO₂) , in contrast, is a strong deactivating group. It withdraws electron density from the aromatic ring through both an inductive effect and resonance, making the ring less susceptible to electrophilic attack. nih.govrsc.orgresearchgate.net The deactivating effect is strongest at the ortho and para positions, which directs incoming electrophiles to the meta position. researchgate.net

In the synthesis of this compound, the initial nitration is governed by the ortho-, para-directing influence of the methoxy group. However, once one or two nitro groups are introduced, their meta-directing and deactivating properties become dominant, making subsequent nitrations progressively more difficult and influencing the position of further substitution. wikipedia.org The formation of the 2,3,4-trinitro isomer requires overcoming the strong ortho-, para-directing influence of the methoxy group and the meta-directing influence of the initial nitro substituents.

| Substituent | Effect on Ring | Directing Influence | Reference(s) |

| Methoxy (-OCH₃) | Activating | ortho, para | chemicalbook.comgoogle.comnih.gov |

| Nitro (-NO₂) | Deactivating | meta | nih.govrsc.orgresearchgate.net |

This table outlines the directing effects of the key functional groups involved in the synthesis of this compound.

Indirect Synthetic Routes via Functional Group Transformations

Due to the challenges associated with direct nitration, indirect synthetic routes offer alternative pathways to this compound. These methods typically involve the synthesis of a related nitroaromatic compound that can be subsequently converted to the desired product.

An alternative strategy for the synthesis of this compound involves the conversion of a pre-existing, highly nitrated aromatic compound. One such approach is the methylation of 2,3,4-trinitrophenol. nih.gov The synthesis of 2,3,4-trinitrophenol itself can be achieved through various methods, including the nitration of phenols. researchgate.net Once obtained, the phenolic hydroxyl group can be converted to a methoxy group through methylation, for example, using a methylating agent like dimethyl sulfate (B86663) or diazomethane (B1218177). The synthesis of 1,3,5-trimethoxy-2,4,6-trinitrobenzene from trinitrophloroglucinol (B1230728) using diazomethane demonstrates the feasibility of this type of transformation. osti.gov

Another potential route involves the nitration of a suitable di- or trinitroaniline (B13749157) derivative, followed by diazotization and subsequent replacement of the diazonium group. The work of Meldola and Eyre on dinitro-p-anisidine suggests that such transformations were explored historically. rsc.org

The introduction of a methoxy group onto a pre-existing, highly nitrated aromatic ring can be achieved through nucleophilic aromatic substitution (SₙAr). This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, which activate the ring towards nucleophilic attack. wikipedia.org

A plausible synthetic route to this compound would involve the reaction of a 1-halo-2,3,4-trinitrobenzene (where halo is typically chloro or bromo) with a methoxide (B1231860) source, such as sodium methoxide. The three nitro groups would strongly activate the halogen at the 1-position for nucleophilic displacement. For instance, the synthesis of 2,4,6-trinitroanisole from picryl chloride (1-chloro-2,4,6-trinitrobenzene) and sodium methoxide is a well-established reaction. nih.gov Similarly, 1-bromo-2,4,6-trinitrobenzene reacts with sodium methoxide to yield 2,4,6-trinitroanisole. A similar approach starting with 1-chloro-2,3,4-trinitrobenzene could potentially yield the desired this compound. The synthesis of the 1-chloro-2,3,4-trinitrobenzene precursor would likely involve the nitration of a dichloronitrobenzene or a related compound under harsh conditions.

Optimization of Reaction Conditions and Yields for Academic Synthesis

In an academic setting, the synthesis of polynitrated aromatic compounds like this compound focuses on maximizing yield and purity while ensuring safety. The optimization of reaction conditions is crucial and typically involves a systematic study of various parameters. While specific literature detailing the optimization for this compound is scarce, general principles for the nitration of aromatic compounds can be applied.

Key parameters that are often optimized include:

Temperature: Nitration reactions are highly exothermic, and temperature control is critical to prevent runaway reactions and the formation of byproducts. Lower temperatures generally favor higher selectivity for the desired isomer.

Reaction Time: The duration of the reaction needs to be sufficient for the completion of the nitration but not so long as to promote decomposition or the formation of undesired over-nitrated products.

Molar Ratios of Reagents: The ratio of the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to the substrate is a critical factor. A higher concentration of the nitrating agent is typically required for introducing multiple nitro groups.

A common precursor for the synthesis of trinitroanisole is dinitroanisole. The further nitration of dinitroanisole to trinitroanisole requires harsh reaction conditions. For instance, the nitration of 3,5-dichloroanisole (B44140) to its trinitro derivative can be achieved with high yield under relatively mild conditions due to the activating effect of the methoxy group. scielo.brresearchgate.net However, introducing a third nitro group into a dinitro-compound is generally more challenging.

| Parameter | General Range for Aromatic Nitration | Considerations for this compound Synthesis | Potential Outcome of Non-Optimization |

|---|---|---|---|

| Temperature | -10°C to 100°C | Likely requires carefully controlled, lower temperatures to manage exothermicity and improve selectivity. | Formation of undesired isomers, oxidation byproducts, and potential for runaway reaction. |

| Reaction Time | 30 minutes to several hours | Stepwise nitration would require careful monitoring of reaction progress to isolate intermediates. | Incomplete reaction leading to lower yield or over-nitration and decomposition. |

| Molar Ratio (Nitrating Agent:Substrate) | Stoichiometric to large excess | A significant excess of the nitrating agent would be necessary to achieve trinitration. | Insufficient nitration or increased formation of byproducts and waste. |

Advanced Methodologies for Controlled Nitration

Recent advancements in chemical synthesis have led to the development of novel methodologies that offer better control, improved safety, and higher efficiency for nitration reactions. ewadirect.com These advanced techniques are particularly relevant for the synthesis of highly energetic materials like this compound.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, has emerged as a powerful tool for hazardous reactions like nitration. energetic-materials.org.cn The key advantages of flow chemistry include:

Enhanced Safety: The small reaction volumes within the microreactors minimize the risk of thermal runaways.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and reproducibility. energetic-materials.org.cn

Rapid Optimization: The ability to quickly vary reaction conditions makes process optimization faster and more efficient.

Scalability: Scaling up production is often more straightforward in flow systems by running the process for longer or by using multiple reactors in parallel.

For the synthesis of this compound, a flow chemistry setup would likely involve the continuous pumping of the precursor (e.g., a dinitroanisole derivative) and the nitrating agent into a microreactor where they mix and react. The product stream would then be collected continuously. This approach could significantly improve the safety and control over the highly exothermic trinitration step. ewadirect.com

| Parameter | Typical Batch Conditions | Flow Chemistry Advantage | Relevance to this compound Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by surface area to volume ratio | High surface area to volume ratio for efficient heat dissipation | Crucial for managing the high exothermicity of the trinitration step. |

| Mixing | Often inefficient, leading to localized hotspots | Rapid and efficient mixing | Ensures uniform reaction conditions, potentially improving yield and purity. |

| Reaction Control | Difficult to stop quickly | Reaction can be stopped immediately by halting the flow | Provides a higher degree of safety and control over the hazardous reaction. |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of nitration, this involves exploring alternative nitrating agents, solvents, and catalysts to minimize the environmental impact.

Traditional nitration methods often use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate large amounts of acidic waste. Green chemistry approaches to nitration include:

Alternative Nitrating Agents: Research has focused on solid acid catalysts, and other less hazardous nitrating agents to replace the traditional mixed acid system. researchgate.net

Solvent-Free Conditions: Performing reactions without a solvent can reduce waste and simplify purification processes. dtic.mil

Catalytic Systems: The use of catalysts can improve the efficiency and selectivity of nitration reactions, reducing the need for harsh reagents and conditions.

While specific green chemistry protocols for the synthesis of this compound are not well-documented, the general principles can be applied. For example, exploring solid acid catalysts or solvent-free conditions for the nitration of a suitable precursor could lead to a more environmentally benign synthesis route.

Sonochemistry and microwave-assisted synthesis are two advanced techniques that utilize ultrasound and microwave energy, respectively, to accelerate chemical reactions.

Sonochemical Nitration: The application of ultrasound in chemical reactions can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. nih.gov Sonication has been shown to be effective in the nitration of various aromatic compounds, often leading to shorter reaction times and improved yields. wikipedia.orgresearchgate.net

Microwave-Assisted Nitration: Microwave irradiation can rapidly and efficiently heat a reaction mixture, leading to a significant acceleration of reaction rates. researchgate.netnih.gov This technique has been successfully applied to a variety of organic syntheses, including nitration reactions. The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. nih.gov

Improved Yields: The rapid and uniform heating can lead to higher product yields and purity.

Energy Efficiency: Microwave heating is generally more energy-efficient than conventional heating methods.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 1 Methoxy 2,3,4 Trinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution is a primary pathway for the functionalization of 1-methoxy-2,3,4-trinitrobenzene. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org The presence of multiple nitro groups significantly activates the benzene (B151609) ring towards this type of reaction. masterorganicchemistry.comlibretexts.org

This compound readily reacts with a variety of nucleophiles.

Oxygen Nucleophiles: Alkoxides, such as methoxide (B1231860), and phenoxides can displace the methoxy (B1213986) group or one of the nitro groups. The reaction of 1,3,5-trinitrobenzene (B165232) with alcoholates of primary aliphatic alcohols can lead to the substitution of a nitro group, especially when the basicity of the alcoholate is reduced by electron-withdrawing groups on the alcohol. researchgate.net For instance, the reaction with polyfluorinated alcohols in the presence of potassium carbonate can yield 1-polyfluoro-alkoxy-3,5-dinitrobenzenes. researchgate.net

Nitrogen Nucleophiles: Amines are effective nucleophiles in SNAr reactions with nitroaromatic compounds. primescholars.comrsc.org For example, the reaction of 1-chloro-2,4,6-trinitrobenzene with aromatic amines has been studied in detail, providing insights into the reactivity of highly nitrated benzene rings. primescholars.com In the case of 1,2,3,4-tetrachloro-5,6-dinitrobenzene, bidentate nucleophiles containing amino groups react by displacing a nitro group. rsc.org

Carbon Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds, can also participate in SNAr reactions with nitroaromatic systems. nih.gov Gas-phase reactions of halonitrobenzenes and dinitrobenzene with carbanions generated from acetonitrile, acetone, and nitromethane (B149229) have been shown to yield SNAr-type products. nih.gov

A summary of representative SNAr reactions is presented in the table below.

| Nucleophile | Substrate | Product(s) | Reference(s) |

| Polyfluorinated alcohols | 1,3,5-Trinitrobenzene | 1-Polyfluoro-alkoxy-3,5-dinitrobenzenes | researchgate.net |

| Primary aliphatic alcohols | 1,3,5-Trinitrobenzene | 1-Alkoxy-3,5-dinitrobenzenes | researchgate.net |

| Amines | 1-Chloro-2,4,6-trinitrobenzene | N-substituted-2,4,6-trinitroanilines | primescholars.com |

| Bidentate amines | 1,2,3,4-Tetrachloro-5,6-dinitrobenzene | Nitro-group-displaced products | rsc.org |

| Carbanions (from CH₃CN, CH₃COCH₃, CH₃NO₂) | Halonitrobenzenes, Dinitrobenzene | SNAr substitution products | nih.gov |

The regioselectivity of nucleophilic attack on this compound is governed by a combination of stereoelectronic and steric factors. The nitro groups, being powerful electron-withdrawing groups, activate the positions ortho and para to them for nucleophilic attack. masterorganicchemistry.comlibretexts.org

In highly substituted nitrobenzene (B124822) derivatives, steric hindrance plays a crucial role in determining the site of reaction. For instance, in 1,2,3-trimethoxy-4,5,6-trinitrobenzene, the three adjacent nitro groups are significantly tilted out of the plane of the benzene ring due to steric crowding. nih.gov This distortion can influence the accessibility of different positions to incoming nucleophiles. In general, nucleophilic attack is favored at the least sterically hindered position. stackexchange.com

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. masterorganicchemistry.com The attack of the nucleophile on the aromatic ring breaks the aromaticity and forms a cyclohexadienyl anion. masterorganicchemistry.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro groups, which accounts for its relative stability. masterorganicchemistry.comlibretexts.org

The formation of these adducts can often be observed spectroscopically. The stability of the Meisenheimer complex is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring. For example, the reaction of 1,3,5-trinitrobenzene with alcoholates of primary aliphatic alcohols can lead to the formation of σH-complexes at the unsubstituted positions, and the basicity of the alcoholate influences whether substitution or complex formation is favored. researchgate.net

The kinetics of SNAr reactions are typically second-order, being first-order in both the substrate and the nucleophile. primescholars.comnih.gov The rate of reaction is significantly influenced by the electron-withdrawing ability of the substituents on the aromatic ring. masterorganicchemistry.com The more electron-withdrawing groups present, the faster the reaction. masterorganicchemistry.com

The reaction rate is also affected by the solvent. nih.govnih.gov For instance, the kinetics of the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines showed dramatic variations with the composition of MeOH-Me₂SO solvent mixtures. nih.govnih.gov In some cases, the reaction kinetics can be complex, showing higher-order dependence on the nucleophile concentration, which has been attributed to the catalytic effect of additional nucleophile molecules in the decomposition of the zwitterionic intermediate. primescholars.com

The table below summarizes key kinetic and thermodynamic features of SNAr reactions.

| Feature | Description | Reference(s) |

| Reaction Order | Typically second-order overall (first-order in substrate and nucleophile). | primescholars.comnih.gov |

| Effect of Substituents | Electron-withdrawing groups on the aromatic ring increase the reaction rate. | masterorganicchemistry.com |

| Solvent Effects | The reaction rate is sensitive to the polarity and hydrogen-bonding properties of the solvent. | nih.govnih.gov |

| Catalysis | Base catalysis by the nucleophile can be observed in some cases. | primescholars.com |

Reduction and Oxidation Chemistry

The nitro groups of this compound are susceptible to reduction, offering a pathway to synthesize various amino-substituted derivatives.

The selective reduction of one or more nitro groups in a polynitroaromatic compound is a synthetically valuable transformation. researchgate.netcalvin.edu The regioselectivity of the reduction is influenced by the reaction conditions and the substitution pattern on the aromatic ring.

In dinitro- and trinitrophenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.com For polynitro compounds in general, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com A variety of reducing agents can be employed for this purpose, including hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron chloride and charcoal, which has been used for the successive selective reduction of nitro groups in 1,3,5-trinitrobenzene. researchgate.net Other methods include the use of sodium borohydride (B1222165) in the presence of transition metal complexes. jsynthchem.com

Redox Potentials and Electron Transfer Mechanisms

The redox chemistry of nitroaromatic compounds is of significant interest due to their applications in materials science and their environmental fate. The presence of multiple nitro groups in this compound facilitates its reduction, as these groups are potent electron acceptors.

The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. For instance, the reduction of 2,4,6-trinitrotoluene (B92697) (TNT) involves three distinct six-electron steps, corresponding to the successive reduction of the three nitro groups to amino groups. researchgate.net The reduction potentials are influenced by the substitution pattern on the aromatic ring. In the case of TNT, the first nitro group to be reduced is one of the ortho groups, followed by the other ortho group, and finally the para group. researchgate.net

The reduction pathways of trinitrotoluene have been studied using electrochemical and computational methods, revealing three major reduction peaks in cyclic voltammograms at -0.310, -0.463, and -0.629 V versus a normal hydrogen electrode (NHE). researchgate.net It is plausible that this compound would exhibit a similar multi-step reduction process, although the precise potential values would be modulated by the electronic contribution of the methoxy group and the different arrangement of the nitro groups.

Table 1: Electrochemical Reduction Peaks of Trinitrotoluene (TNT)

| Peak Number | Peak Potential (V vs. NHE) | Corresponding Reduction |

| 1 | -0.310 | First NO₂ group |

| 2 | -0.463 | Second NO₂ group |

| 3 | -0.629 | Third NO₂ group |

| Source: Adapted from electrochemical studies on 2,4,6-trinitrotoluene. researchgate.net |

Electrophilic Attack and Prototropic Equilibria

The aromatic ring of this compound is heavily deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the three nitro groups. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are generally disfavored on such electron-deficient rings.

The methoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. vedantu.comstackexchange.comechemi.com In this compound, the single activating methoxy group is unlikely to overcome the cumulative deactivating effect of three nitro groups. Any potential electrophilic attack would be sterically hindered and electronically disfavored. The nitration of anisole (B1667542) (methoxybenzene) itself yields a mixture of ortho and para isomers, with the para isomer being the major product. vedantu.com However, the presence of three nitro groups on the ring would drastically reduce the ring's nucleophilicity, making further substitution highly unlikely under standard electrophilic substitution conditions.

Thermolytic Pathways and Mechanistic Considerations of Degradation

The thermal decomposition of polynitroaromatic compounds is a critical aspect of their stability and is of particular importance for energetic materials. The thermolysis of this compound is expected to be a complex process involving multiple reaction pathways.

Studies on the thermal decomposition of 2,4-dinitroanisole (B92663) (DNAN) reveal that the process begins at around 453 K with the production of highly active NO₂. rsc.org This is followed by a series of complex reactions. The decomposition of DNAN in the liquid phase is stable up to 423 K, with the fastest decomposition rate observed at 613 K, yielding gaseous products such as CO, CO₂, N₂O, and CH₃OH. rsc.org Another study on DNAN suggests that the initial step is melting, followed by a rearrangement involving a hydrogen transfer from the methoxy group and subsequent release of formaldehyde (B43269) (CH₂O) to form 2,4-dinitrophenol. rsc.org

For 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), differential scanning calorimetry (DSC) shows a melting point at 82°C and decomposition at 273°C in a closed system. nih.gov The decomposition is a complete and continuous process with a mass loss of nearly 100%. nih.gov

Based on these related compounds, the thermal decomposition of this compound likely initiates with the cleavage of the C-NO₂ bond, which is typically the weakest bond in nitroaromatic compounds. The released NO₂ can then act as an oxidizing agent, leading to a cascade of secondary reactions. The methoxy group can also be involved in the initial decomposition steps, potentially through intramolecular hydrogen transfer or cleavage of the O-CH₃ bond. The final products of complete decomposition at high temperatures are expected to be stable gases like N₂, CO₂, H₂O, and solid carbonaceous residues. rsc.org

Table 2: Thermal Decomposition Data for Related Anisole Derivatives

| Compound | Method | Key Observations | Reference |

| 2,4-Dinitroanisole (DNAN) | TG-FTIR-MS | Decomposition starts around 453 K with NO₂ production. Gaseous products include CO, CO₂, N₂O, and CH₃OH. | rsc.org |

| 2,4-Dinitroanisole (DNAN) | DSC | Stable in liquid phase up to 423 K, fastest decomposition at 613 K. | rsc.org |

| 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) | DSC | Melts at 82°C, decomposes at 273°C (closed system). | nih.gov |

Photochemical Reactions and Photo-induced Transformations

The photochemical behavior of nitroaromatic compounds is important for understanding their environmental fate, as they can be transformed by sunlight. The absorption of UV light by this compound can lead to electronic excitation and subsequent chemical reactions.

While specific photolysis studies on this compound are scarce, research on related compounds provides insights into potential transformation pathways. The photolysis of nitroaromatic compounds can proceed through various mechanisms, including the reduction of the nitro group, cleavage of the C-NO₂ bond, and reactions involving other functional groups. For instance, the photostabilization of poly(methyl methacrylate) films has been investigated using metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoate, indicating the role of the methoxy-substituted aromatic system in photochemical processes. mdpi.com

Peptides protected with a 4-methoxy-2-nitrobenzyl group can be cleaved photolytically, demonstrating that the methoxy and nitro groups on a benzene ring can participate in photo-induced reactions. rsc.org The photochemical stability of a molecule is influenced by its chemical structure. rsc.org In the case of this compound, the presence of multiple chromophoric nitro groups suggests it will absorb UV radiation and be susceptible to photodegradation. Potential photochemical reactions could include the reduction of a nitro group to a nitroso group, or intramolecular rearrangements.

Advanced Mechanistic Investigations into Reactions of 1 Methoxy 2,3,4 Trinitrobenzene

Elucidation of Reaction Orders and Rate-Determining Steps

The determination of reaction orders and the identification of the rate-determining step (RDS) are fundamental to understanding any chemical reaction mechanism. For SNAr reactions, a multi-step process is generally accepted, involving the initial attack of a nucleophile to form a resonance-stabilized intermediate (known as a Meisenheimer complex), followed by the departure of the leaving group.

For a typical SNAr reaction, the mechanism can be depicted as:

Step 1 (Addition): Nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (LG) to form a Meisenheimer complex. This step has a rate constant k₁.

Step 2 (Elimination): The leaving group departs from the Meisenheimer complex to restore aromaticity, forming the final product. This step has a rate constant k₂.

The rate law can take different forms depending on which step is slower:

If Step 1 is the RDS: The rate will be dependent on the concentration of both the aromatic substrate and the nucleophile. The rate law would be: Rate = k₁[Substrate][Nucleophile]. This is often the case when a poor leaving group is present.

If Step 2 is the RDS: The rate depends on the concentration of the Meisenheimer complex. Under steady-state approximation for the intermediate, the observed rate can be more complex and may show a dependence on the nature of the leaving group.

In studies of related compounds like 2,4-dinitroanisole (B92663) (DNAN), kinetic modeling based on pseudo-first-order conditions (where the nucleophile, such as hydroxide, is in large excess) is used to determine rate constants for sequential reaction steps. acs.org For 1-methoxy-2,3,4-trinitrobenzene, similar kinetic experiments would be necessary to establish the reaction order with respect to the nucleophile and determine whether the formation of the intermediate or the expulsion of a nitro group or the methoxy (B1213986) group is rate-limiting.

Identification and Spectroscopic Characterization of Transient Species

A hallmark of the SNAr mechanism is the formation of a transient, non-aromatic cyclohexadienyl anion, or Meisenheimer complex. acs.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. While often short-lived, in reactions with highly activated substrates, these complexes can be stable enough for detection and characterization.

Spectroscopic techniques are crucial for identifying these transient species:

UV-Visible Spectroscopy: The formation of a Meisenheimer complex results in a significant change in the electronic structure of the molecule, leading to the appearance of new, often intense, absorption bands at longer wavelengths in the visible region of the spectrum. This color change is a classic indicator of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The formation of the Meisenheimer complex involves the change in hybridization of the carbon atom at the site of nucleophilic attack from sp² to sp³, resulting in a characteristic upfield shift in its ¹³C NMR signal. The proton at this position also shows a distinct upfield shift.

For instance, in the alkaline hydrolysis of 2,4-dinitroanisole (DNAN), the formation of a Meisenheimer complex is proposed as a key intermediate before the substitution of the methoxy group. acs.org For this compound, reaction with a nucleophile would be expected to form a similarly structured Meisenheimer complex, which could potentially be observed and characterized using these spectroscopic methods under appropriate conditions.

Deuterium (B1214612) and Other Isotope Effect Studies for Mechanism Determination

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of the rate-determining step. mcmaster.ca By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can reveal whether a bond to that atom is being formed or broken in the RDS. While deuterium KIEs are common for proton transfer steps, heavy-atom KIEs (e.g., using ¹³C, ¹⁵N, or ³⁴S) can provide evidence for bond cleavage involving other elements.

In the context of SNAr reactions, KIEs can help distinguish between two primary mechanistic pathways:

Stepwise Mechanism (Meisenheimer complex): If the initial attack of the nucleophile is rate-determining, a significant KIE would not be expected for the leaving group. Conversely, if the departure of the leaving group is rate-determining, a primary heavy-atom KIE would be observed for the atom of the leaving group bonded to the ring.

Concerted Mechanism (cSNAr): In this pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step through one transition state. In such cases, KIEs would be expected for both the nucleophile and the leaving group.

Recent studies on other SNAr systems have shown that what was long assumed to be a stepwise reaction can, in fact, be concerted. rsc.orgacs.org To definitively determine the mechanism for this compound, KIE studies would be indispensable. For example, measuring the ¹⁵N isotope effect for a nitro leaving group or the ¹³C isotope effect at the carbon center of the methoxy group could clarify the nature of bond-breaking in the rate-determining step.

Role of Solvation and Solvent Cages in Reaction Dynamics

The solvent plays a critical role in the dynamics of SNAr reactions by influencing the stability of the reactants, the transition state, and the charged Meisenheimer intermediate. nih.gov The choice of solvent can dramatically alter reaction rates.

Key solvent properties and their effects include:

Polarity: Polar solvents are generally better at solvating charged species. They can stabilize the polar ground state of the nitroaromatic substrate and, more importantly, the highly charged Meisenheimer intermediate and the transition state leading to it. This stabilization typically leads to an acceleration of the reaction.

Hydrogen Bonding: Hydrogen-bond donor (HBD) solvents (like methanol) can solvate the negatively charged oxygen atoms of the nitro groups and the incoming anionic nucleophile. While solvation of the nucleophile can decrease its reactivity, the stabilization of the charged intermediate and transition state is often the dominant effect, leading to increased reaction rates. nih.gov Conversely, hydrogen-bond acceptor (HBA) solvents (like DMSO) are particularly effective at solvating cations and the transition state, which often leads to significant rate enhancements in SNAr reactions. nih.govrsc.org

The complex interplay of these effects is often studied by performing kinetic measurements in a series of mixed binary solvents of varying composition. nih.gov For this compound, a systematic study in different solvents would be required to map out the influence of solvation on its reactivity, which is crucial for optimizing reaction conditions.

Catalytic Influence on Reaction Pathways

Catalysis can significantly alter the rate and even the pathway of SNAr reactions. In many cases, the second step of the SNAr mechanism, the departure of the leaving group, can be general-base catalyzed. This occurs when the intermediate formed from a neutral nucleophile (like an amine) is a zwitterion, which must lose a proton before the leaving group can be expelled.

For reactions of this compound with neutral nucleophiles, one would anticipate the possibility of base catalysis. Investigating the reaction kinetics as a function of the concentration of an external base or the nucleophile itself would be necessary to identify any catalytic pathways. Such findings are critical for controlling the reaction and maximizing the yield of the desired product.

Theoretical and Computational Chemistry Approaches to 1 Methoxy 2,3,4 Trinitrobenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

DFT, ab initio, and Semi-Empirical Methods for Molecular Properties

For a molecule like 1-methoxy-2,3,4-trinitrobenzene, researchers would typically employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or larger, to optimize the molecular geometry and predict properties. unpatti.ac.idglobalresearchonline.net Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could also be used for higher accuracy, though at a greater computational cost. icm.edu.pl These calculations would yield key data points such as bond lengths, bond angles, dihedral angles, and vibrational frequencies. For instance, studies on similar nitroaromatics have used these methods to determine that C-NO2 bonds are often the weakest in the molecule, a critical factor in their decomposition. icm.edu.pl

Charge Distribution, Electrostatic Potential, and Orbital Analysis

Analysis of the electronic properties is crucial for predicting reactivity. The calculation of molecular electrostatic potential (MEP) maps would visualize the charge distribution on the molecular surface. dtic.milwalisongo.ac.id For nitroaromatics, these maps typically show strong negative potential regions around the oxygen atoms of the nitro groups, identifying them as likely sites for electrophilic attack. icm.edu.pldtic.mil The analysis of frontier molecular orbitals (HOMO and LUMO) would provide the energy gap, which is an indicator of molecular stability and reactivity. nih.gov Natural Bond Orbital (NBO) analysis would further detail charge delocalization and hyperconjugative interactions.

Modeling of Reaction Pathways and Transition State Geometries

Computational methods are used to model potential reaction mechanisms, such as thermal decomposition or nucleophilic aromatic substitution (SNAr). acs.org This involves locating the transition state structures and calculating the activation energies for different pathways. For a related compound, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), studies have shown that the initial step in decomposition is often the transfer of a hydrogen atom. researchgate.net For this compound, modeling could elucidate the influence of the methoxy (B1213986) group on decomposition pathways compared to unsubstituted trinitrobenzene.

Molecular Dynamics Simulations for Solvation and Conformational Effects

Molecular Dynamics (MD) simulations could be used to study the behavior of this compound in different environments. This would involve simulating the molecule's interactions with solvent molecules to understand solvation effects or simulating a large number of molecules in the solid state to understand crystal packing forces and predict mechanical properties. Such simulations have been extensively used for TATB to understand its remarkable stability. dtic.milresearchgate.netdntb.gov.ua

Quantitative Structure-Reactivity Relationships (QSRR) for Nitroaromatics

QSRR studies aim to build statistical models that correlate structural or computed properties of a group of molecules with their experimentally observed reactivity. For a series of nitroaromatic compounds, a QSRR model might relate properties like the HOMO-LUMO gap, dipole moment, or specific atomic charges to their toxicity or explosive sensitivity. While general QSRR models for nitroaromatics exist, specific data for this compound would be needed to include it in such an analysis.

Derivatization and Functionalization for Advanced Organic and Materials Synthesis

Synthesis of Precursor Molecules for Polymer Chemistry Research

The direct use of 1-Methoxy-2,3,4-trinitrobenzene as a monomer or precursor for polymer synthesis is not extensively documented in dedicated studies. However, research into related nitroaromatic compounds provides insights into potential applications. For instance, nitrobenzene (B124822) has been employed as a retarder in the radical polymerization of divinylbenzene. researchgate.net This process proceeds without gelation to yield soluble, hyperbranched polymers, where the nitroaromatic unit becomes incorporated into the final polymer structure. researchgate.net This suggests a potential role for polynitroanisoles in controlling polymerization reactions and introducing specific functionalities into hyperbranched polymer chains. researchgate.net

Design and Synthesis of Ligands or Scaffolds in Coordination Chemistry Research

While functionalized aromatic compounds are fundamental scaffolds in ligand design, the application of this compound in this area is not a primary focus of current research. The development of ligands for coordination chemistry, particularly for advanced materials like Energetic Metal-Organic Frameworks (EMOFs), has predominantly centered on nitrogen-rich heterocyclic compounds such as pyrazoles, triazoles, and tetrazoles. rsc.org These heterocycles are favored for their ability to form stable, high-density frameworks with favorable detonation performance and thermal stability. rsc.org

Utilization as a Building Block in Complex Molecule Synthesis

The most significant application of polynitroanisoles lies in their use as versatile building blocks for constructing other high-value chemical compounds. The nitro groups strongly activate the benzene (B151609) ring for nucleophilic aromatic substitution, allowing for the displacement of leaving groups or the addition of nucleophiles to create complex molecular structures.

Polynitrophenols and their corresponding methyl ethers (anisoles) are recognized as valuable synthons for preparing aminocyclitols. nih.gov Furthermore, specific isomers of methoxy-trinitrobenzene are key intermediates in the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), an exceptionally stable and insensitive high-performance explosive. osti.govscielo.brresearchgate.net

One established pathway involves the ammonolysis of a related compound, 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB), which can be converted to TATB with a high yield. osti.gov Another route utilizes 3,5-dichloro-2,4,6-trinitroanisole, which undergoes ammonolysis to produce TATB. scielo.br These reactions demonstrate the utility of the activated aromatic ring system in facilitating the introduction of amino groups, which are crucial for the properties of the final product.

| Starting Material | Reagents/Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| 1,3,5-Trimethoxy-2,4,6-trinitrobenzene (TMTB) | Ammonia in ether, warming from -78°C to 70°C | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Conversion of a methoxy-substituted precursor to a high-performance energetic material. | osti.gov |

| 3,5-Dichloro-2,4,6-trinitroanisole | Ammonolysis | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Demonstrates the synthesis of TATB from a halogenated and methoxy-substituted precursor. | scielo.br |

| Polynitrophenols and their methyl ethers | General synthetic routes | Aminocyclitols | Class of compounds identified as valuable synthons for complex cyclic amines. | nih.gov |

Functionalization for Advanced Sensing Probes Research (e.g., chemosensors)

There is currently no significant body of research demonstrating the use of this compound as a foundational component for building chemosensors. Research in chemical sensing involving nitroaromatics has typically focused on the reverse role, where nitrobenzene and its derivatives are the analytes being detected by various sensing platforms. acs.org For example, advanced polymer nanohybrids have been developed for the sensitive detection and electrocatalytic reduction of nitrobenzene. acs.org

Exploration of Co-Crystallization and Self-Assembly for Fundamental Studies

The solid-state behavior of polynitro-substituted benzenes is an area of active investigation, with a focus on understanding how intermolecular forces direct their self-assembly into well-defined crystal structures. Detailed crystallographic studies on analogs like 1,2,3-Trimethoxy-4,5,6-trinitrobenzene provide critical insights into the packing behavior of such molecules. nih.govresearchgate.net In the crystal structure of this analog, the nitro groups are significantly tilted out of the plane of the benzene ring due to steric crowding. nih.gov The crystal packing is characterized by the formation of wavy layers, with intermolecular contacts primarily driven by weak C-H···O interactions between methoxy (B1213986) groups and neighboring nitro groups. nih.gov

This tendency to form ordered structures through specific intermolecular interactions makes this class of compounds interesting for co-crystallization studies. Co-crystallization of an energetic material with another molecule can modify its physical properties, such as density and sensitivity. researchgate.netmjcce.org.mk Studies on 1,3,5-trinitrobenzene (B165232) have shown it can form co-crystals with halogenated derivatives, where interactions between nitro groups and halogen atoms play a critical role in the assembly. researchgate.net This work highlights how non-covalent interactions can be harnessed to design new materials with tailored properties.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₉N₃O₉ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | researchgate.net |

| Key Intermolecular Interactions | Weak C—H···O hydrogen bonding | nih.gov |

| Structural Feature | Formation of wavy layers parallel to the bc plane | nih.gov |

| Nitro Group Tilt Angles | 75.8°, 27.7°, 68.1° relative to benzene mean plane | nih.gov |

Analytical Research Methodologies for Mechanistic Elucidation and Reaction Progress Monitoring

In Situ Spectroscopic Monitoring (NMR, IR, UV-Vis) for Reaction Kinetics and Intermediates

In situ spectroscopic techniques are indispensable for monitoring chemical reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products without altering the reaction system. nih.gov This allows for the detailed study of reaction kinetics and the detection of transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for tracking reactions involving aromatic compounds. For 1-methoxy-2,3,4-trinitrobenzene, changes in the chemical shifts of the aromatic protons and carbons, as well as the methoxy (B1213986) group protons, can be monitored over time. For instance, in related compounds like 1,2,3-trimethoxy-4,5,6-trinitrobenzene, the ¹H NMR spectrum shows a singlet for the methoxy protons at approximately 4.10 ppm, while the ¹³C NMR shows signals for the methoxy carbons around 62-63 ppm and aromatic carbons between 130-152 ppm. researchgate.net During a reaction, such as a nucleophilic aromatic substitution, the appearance of new signals corresponding to the product and the disappearance of reactant signals allow for the calculation of reaction rates.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring functional group transformations. nih.govresearchgate.net The strong, characteristic absorption bands of the nitro groups (typically around 1540 cm⁻¹ for asymmetric stretching and 1350 cm⁻¹ for symmetric stretching) in this compound would be a key focus. Using an in-situ probe, such as an Attenuated Total Reflectance (ATR) fiber optic probe, changes in the intensity of these nitro group peaks, as well as peaks for the C-O-C stretch of the methoxy group and aromatic C-H bonds, can be tracked in real-time. jasco-global.com This provides kinetic data and can help identify intermediates where these functional groups have been altered.

UV-Visible (UV-Vis) Spectroscopy: The extensive conjugation and the presence of chromophoric nitro groups in this compound make it well-suited for analysis by UV-Vis spectroscopy. The electronic transitions within the molecule give rise to characteristic absorption bands. Monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product allows for the determination of reaction kinetics. For example, the reaction of 1,3,5-trinitrobenzene (B165232) with alcoholates shows the formation of colored σ-complexes, which are readily monitored by UV-Vis spectroscopy to understand the reaction pathway. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Nitroaromatic Compounds

| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals | Reference |

|---|---|---|---|---|

| 1,2,3-Trimethoxy-4,5,6-trinitrobenzene | CDCl₃ | 4.10 (s, 9H, OCH₃) | 62.2, 63.4 (OCH₃), 130.0, 135.4, 148.1, 151.7 (Ar-C) | researchgate.net |

| 1-Methoxy-2-nitrobenzene | CDCl₃ | 3.93 (s, 3H, OCH₃), 6.93-7.17 (m, 2H, Ar-H), 7.47-7.62 (m, 1H, Ar-H), 7.80 (dd, 1H, Ar-H) | 56.3, 113.4, 120.1, 125.5, 134.2, 139.5, 152.8 | rsc.org |

Chromatographic Techniques (HPLC, GC-MS) for Product Profiling and Intermediate Detection

Chromatographic methods are essential for separating complex mixtures, allowing for the identification and quantification of individual components in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile, thermally sensitive compounds like nitroaromatics. cdc.gov A reversed-phase HPLC method, often using a C18 column with a mobile phase like acetonitrile/water, can effectively separate this compound from its precursors, potential byproducts (e.g., isomers or partially nitrated species), and reaction products. energetic-materials.org.cn Coupled with a UV detector set to a wavelength where the nitroaromatics absorb strongly (e.g., 240-254 nm), HPLC allows for accurate quantification. This is crucial for determining reaction yields and purity of the final product. energetic-materials.org.cn

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives or reaction products, GC-MS is a powerful tool. The sample is separated based on its boiling point and polarity in the GC column, and then fragmented and detected by the mass spectrometer. This provides not only retention time data for quantification but also a mass spectrum for each component, which acts as a molecular fingerprint, enabling definitive identification of products and intermediates. cdc.gov While direct analysis of some highly nitrated compounds can be challenging due to thermal lability, GC-MS is invaluable for analyzing reaction mixtures where reduction or substitution of nitro groups has occurred.

Table 2: Exemplary Chromatographic Conditions for Nitroaromatic Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Hypersil ODS2 (C18) | Acetonitrile/Water (55:45) | UV (240 nm) | Purity analysis of 1,3-dichloro-2,4,6-trinitrobenzene | energetic-materials.org.cn |

| GC-MS | Fused silica (B1680970) capillary | Helium | Mass Spectrometer (EI) | Analysis of nitroaromatic compounds in environmental samples | cdc.gov |

X-ray Diffraction for Solid-State Structure Elucidation of Products and Adducts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is critical for unambiguously confirming the structure of reaction products or stable intermediates (adducts) derived from this compound. The analysis provides detailed information on bond lengths, bond angles, and torsion angles. For example, in the crystal structure of the related 1,2,3-trimethoxy-4,5,6-trinitrobenzene, the nitro groups are significantly twisted out of the plane of the benzene (B151609) ring due to steric hindrance, with torsion angles of 75.8°, 27.7°, and 68.1°. researchgate.netnih.gov This type of structural data is vital for understanding the molecule's reactivity, stability, and intermolecular interactions, such as weak C-H···O hydrogen bonds observed in the crystal packing. researchgate.netnih.gov

Table 3: Crystallographic Data for 1,2,3-Trimethoxy-4,5,6-trinitrobenzene

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₉N₃O₉ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 8.1743 (4) | nih.gov |

| b (Å) | 16.6121 (9) | nih.gov |

| c (Å) | 9.0856 (5) | nih.gov |

| Volume (ų) | 1233.75 (11) | nih.gov |

Electrochemical Methods for Probing Redox Reactivity and Potential Pathways

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of molecules. For nitroaromatic compounds, CV provides valuable information about the mechanism of their reduction. The reduction of a nitro group is often a multi-step process. researchgate.net In aprotic media, it typically begins with a reversible one-electron transfer to form a stable nitro radical anion (R-NO₂•⁻). In protic media, the process is more complex and usually irreversible, involving multiple protons and electrons to form nitroso (R-NO), hydroxylamine (B1172632) (R-NHOH), and ultimately amine (R-NH₂) derivatives. researchgate.netresearchgate.net

By studying the cyclic voltammogram of this compound, one could determine the reduction potentials for each of its nitro groups. The presence of multiple, sterically crowded nitro groups and an electron-donating methoxy group would influence these potentials. Comparing the CV data under different conditions (e.g., varying pH or solvent) can help elucidate the reduction pathway and the stability of intermediates. researchgate.netresearchgate.net This is crucial for understanding its potential role in electrochemical synthesis or its environmental degradation pathways. acs.orgresearchgate.net

Table 4: General Electrochemical Behavior of Nitroaromatic Compounds

| Process | Description | Typical Medium | Key Observation in CV | Reference |

|---|---|---|---|---|

| Radical Anion Formation | R-NO₂ + e⁻ ⇌ R-NO₂•⁻ | Aprotic (e.g., DMF) | Reversible redox couple | researchgate.net |

| Hydroxylamine Formation | R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O | Protic (Aqueous) | Single, irreversible cathodic peak | researchgate.net |

| Nitroso Intermediate | R-NO₂•⁻ → R-NO | Electrolytic Reduction | Appearance of a new redox couple at more positive potentials on repeat scans | nih.gov |

Future Research Trajectories and Unexplored Avenues in 1 Methoxy 2,3,4 Trinitrobenzene Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

The traditional synthesis of nitroaromatic compounds, including 1-methoxy-2,3,4-trinitrobenzene, often relies on harsh nitrating agents like mixed sulfuric and nitric acids, which generate significant waste. nih.gov Future research will increasingly focus on developing greener, more sustainable, and atom-economical synthetic routes. researchgate.net

Key research directions include:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents to minimize the formation of unwanted byproducts and reduce the environmental impact.

Catalytic Nitration: Developing catalytic systems that can facilitate the nitration of anisole (B1667542) and its derivatives with high efficiency and selectivity, thereby reducing the stoichiometric use of strong acids.

Flow Chemistry: Utilizing microreactor technology and continuous flow processes for the nitration of aromatic compounds. This approach offers enhanced safety, better control over reaction parameters, and potential for higher yields and purity.

Solvent-Free or Green Solvent Reactions: Exploring synthetic methods that eliminate or replace hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids.

A comparative table of traditional versus potential sustainable synthetic approaches is presented below:

| Feature | Traditional Synthesis | Sustainable Synthesis (Future Goal) |

| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Mild, selective, and recyclable agents |

| Byproducts | Significant acid waste, NOx gases | Minimal waste, recyclable components |

| Solvent | Often requires organic solvents | Solvent-free or green solvents |

| Process | Batch processing | Continuous flow chemistry |

| Atom Economy | Lower | Higher, maximizing atom incorporation |

Investigation of Unconventional Reactivity under Extreme Conditions

The behavior of energetic materials like this compound under extreme conditions of pressure and temperature is a critical area of research with implications for safety, performance, and fundamental chemical understanding. rsc.org High-pressure studies can reveal changes in molecular structure, polymorphism, and chemical reactivity that are not observable under ambient conditions. researchgate.net

Future research in this area will likely involve:

High-Pressure Spectroscopy: Employing techniques like Raman and infrared spectroscopy in conjunction with diamond anvil cells to probe the molecular and crystal structure of this compound at various pressures. This can help in understanding the onset of decomposition and phase transitions. researchgate.net

Shock Initiation Studies: Investigating the chemical dynamics of the compound under shock loading to elucidate the initial steps of detonation. This involves understanding the bond-breaking and energy-releasing processes on ultrafast timescales.

Pyrolysis under High Pressure: Studying the thermal decomposition of this compound at elevated pressures to identify decomposition products and reaction pathways, which can differ significantly from those at atmospheric pressure.

Integration with Advanced Automation and Artificial Intelligence in Chemical Discovery

Future integration of these technologies in the context of this compound and related compounds could include:

Automated Synthesis Platforms: Developing robotic systems capable of performing multi-step syntheses of nitroaromatic compounds, allowing for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. nih.gov

AI-Driven Reaction Prediction: Utilizing machine learning algorithms to predict the outcomes of nitration reactions, identify optimal reaction conditions, and even propose novel synthetic pathways to this compound and its analogues. optibrium.com

Generative Models for New Molecules: Employing AI to design new molecules with desired properties, such as enhanced energetic performance or reduced sensitivity. chemeurope.comyoutube.com These models can explore vast chemical spaces to identify promising candidates for synthesis and testing. optibrium.com

Refinement of Predictive Computational Models and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools for understanding and predicting the properties of chemical compounds. nih.gov For a molecule like this compound, these methods can provide valuable insights into its structure, stability, and reactivity.

Future research will focus on:

Quantum Chemical Calculations: Performing high-level quantum chemical calculations to accurately predict molecular geometries, vibrational frequencies, and electronic properties. These calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's chemical bonding.

Molecular Dynamics Simulations: Simulating the behavior of this compound in the condensed phase to study intermolecular interactions, crystal packing, and the initial stages of thermal decomposition.

Machine Learning for Property Prediction: Developing and training machine learning models to predict various properties of nitroaromatic compounds, such as density, heat of formation, and sensitivity to impact or friction. acs.orgmdpi.com These models can be trained on existing experimental and computational data to provide rapid and accurate predictions for new or uncharacterized compounds. plos.orgcopernicus.org

| Modeling Technique | Application for this compound |

| Quantum Chemistry | Prediction of molecular structure, electronic properties, and reaction mechanisms. |

| Molecular Dynamics | Simulation of condensed-phase behavior, crystal structure, and thermal decomposition. |

| Machine Learning | Prediction of macroscopic properties (e.g., density, sensitivity) and classification of compounds. nih.gov |

Exploration of Niche Applications as Research Probes or Intermediates in Emerging Fields

While the primary interest in polynitroaromatic compounds often lies in their energetic properties, their unique chemical characteristics also make them valuable as intermediates in organic synthesis and as probes in various research areas. nih.govmdpi.comnih.gov

Potential future applications to be explored include:

Synthesis of Novel Materials: Using this compound as a building block for the synthesis of more complex molecules with interesting optical, electronic, or biological properties. The nitro groups can be readily reduced to amino groups, which can then be further functionalized. wikipedia.org

Development of Chemical Sensors: Investigating the potential of this compound or its derivatives as components in chemical sensors, for example, for the detection of specific analytes through charge-transfer interactions.

Probes for Mechanistic Studies: Utilizing the compound as a model system to study the mechanisms of nucleophilic aromatic substitution and other reactions common to electron-deficient aromatic systems.

Q & A

Basic: What are the recommended synthetic routes for 1-Methoxy-2,3,4-trinitrobenzene, and how can regioselective nitration be achieved?

Answer:

The synthesis typically involves sequential nitration of a methoxybenzene precursor. Initial mono-nitration of 1-methoxybenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield 3-nitro-1-methoxybenzene. Subsequent nitration steps require careful temperature modulation (e.g., 50–60°C) and stoichiometric control to introduce the second and third nitro groups at positions 2 and 4. Regioselectivity is influenced by the electron-donating methoxy group, which directs nitration to the meta and para positions. Computational modeling (e.g., DFT calculations) can predict reactivity trends, while HPLC or TLC monitors intermediate purity .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound, and how can data interpretation address potential isomerism?

Answer:

- ¹H/¹³C NMR : The methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and nitro group deshielding effects on aromatic protons help assign substitution patterns.

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups.

- X-ray Crystallography : Resolves positional ambiguities between isomers (e.g., 2,3,4- vs. 2,4,5-trinitro isomers).

Cross-referencing spectral data with computational predictions (e.g., ChemDraw simulations) minimizes misassignment risks .

Advanced: How does the electron-withdrawing effect of the methoxy group influence the thermal stability and decomposition pathways of this compound compared to non-methoxy trinitrobenzenes?

Answer:

The methoxy group’s electron-donating nature partially counteracts the electron-withdrawing nitro groups, reducing resonance stabilization and increasing susceptibility to thermal decomposition. Differential scanning calorimetry (DSC) studies show decomposition onset temperatures ~20–30°C lower than 1,3,5-trinitrobenzene. Mechanistic studies (e.g., GC-MS of decomposition products) reveal pathways involving nitro group elimination and ring fragmentation. Computational models (e.g., ReaxFF MD simulations) predict bond dissociation energies and intermediate formation .

Advanced: What strategies can mitigate competing side reactions (e.g., ring decomposition or nitro group displacement) during functionalization of this compound for materials science applications?

Answer:

- Protecting Groups : Temporarily shield reactive nitro groups during coupling reactions (e.g., Suzuki-Miyaura).

- Low-Temperature Conditions : Reduce thermal degradation risks (<50°C) in reactions like nucleophilic aromatic substitution.

- Catalytic Systems : Use Pd/Cu catalysts to enhance selectivity in cross-coupling reactions.

Safety protocols (e.g., blast shields, remote handling) are critical due to explosive hazards .

Basic: What safety protocols are critical when handling this compound in laboratory settings, particularly regarding its acute toxicity and potential explosive hazards?

Answer: